molecular formula C11H17NO6 B12674972 Acacipetalin CAS No. 56319-32-5

Acacipetalin

Cat. No.: B12674972
CAS No.: 56319-32-5
M. Wt: 259.26 g/mol
InChI Key: MYXHDFJISNKPJY-KAMPLNKDSA-N
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Description

Acacipetalin is a cyanogenic glucoside, a class of natural plant compounds, confirmed to be 2-(β-D-glucopyranosyloxy)-3-methylbut-2-enenitrile . It is a long-known compound biosynthesized from its epimer, prothis compound, a natural β-D-glucopyranoside also found in nature . The compound is found in various species of the genus Acacia , a member of the Fabaceae (legume) family that comprises approximately 1200 species and is a source of diverse phytochemicals . Compounds isolated from Acacia species, such as flavonoids, terpenoids, and phenolic acids, have demonstrated multiple pharmacological activities in research, including antibacterial, antifungal, antioxidant, and anticancer properties . As a cyanogenic glucoside, this compound is of significant research interest for studying plant defense mechanisms and its biological roles. This product is intended For Research Use Only (RUO) . It is not intended for use in diagnostics, therapeutics, or for any human consumption. RUO products are essential tools for scientific investigations in controlled laboratory environments, such as fundamental research, pharmaceutical development, and the discovery of new bioactive compounds . By providing this compound, we enable researchers to advance scientific knowledge while adhering to regulatory guidelines that ensure patient and consumer safety . Researchers should handle this product with appropriate care and in compliance with their institution's safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56319-32-5

Molecular Formula

C11H17NO6

Molecular Weight

259.26 g/mol

IUPAC Name

3-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enenitrile

InChI

InChI=1S/C11H17NO6/c1-5(2)6(3-12)17-11-10(16)9(15)8(14)7(4-13)18-11/h7-11,13-16H,4H2,1-2H3/t7-,8-,9+,10-,11-/m1/s1

InChI Key

MYXHDFJISNKPJY-KAMPLNKDSA-N

Isomeric SMILES

CC(=C(C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C

Canonical SMILES

CC(=C(C#N)OC1C(C(C(C(O1)CO)O)O)O)C

Origin of Product

United States

Biosynthesis and Biogenetic Pathways of Acacipetalin

Elucidation of Precursor Amino Acid Metabolism

The construction of the acacipetalin (B12674939) molecule begins with a fundamental building block from primary metabolism: the amino acid leucine (B10760876). cdnsciencepub.comnih.gov Through a series of enzymatic modifications, this proteinogenic amino acid is channeled into a specialized pathway that ultimately yields the cyanogenic glycoside.

Identification of Leucine as a Central Biosynthetic Precursor

Research has firmly established that L-leucine serves as the primary precursor for the biosynthesis of this compound. cdnsciencepub.comnih.gov The carbon skeleton of leucine provides the foundational structure upon which the characteristic features of this compound are assembled. Plants and microorganisms are capable of synthesizing leucine de novo from pyruvic acid through a multi-step enzymatic process. wikipedia.orgresearchgate.net This pathway involves key enzymes such as acetolactate synthase and α-isopropylmalate synthase. wikipedia.org Once synthesized, leucine can be incorporated into proteins or, in specific plant species, diverted for the production of secondary metabolites like this compound. cdnsciencepub.commetwarebio.com

Functionalization Pathways of Leucine Methyl Groups

A critical step in the biosynthetic journey from leucine to this compound involves the functionalization of one of the two methyl groups of the isobutyl side chain of leucine. cdnsciencepub.com These two methyl groups are diastereotopic, meaning they are chemically non-equivalent, which allows for enzymatic reactions to distinguish between them with high specificity. cdnsciencepub.com This targeted modification is a crucial event that sets the stage for the subsequent formation of the isopropenyl moiety characteristic of this compound. cdnsciencepub.com

Enzymatic Mechanisms and Catalysis in this compound Biosynthesis

The conversion of leucine into this compound is orchestrated by a series of highly specific enzymes that catalyze distinct chemical transformations. These enzymatic steps ensure the efficient and controlled production of the final cyanogenic glycoside.

Role of Dehydrogenation in Isopropenyl Moiety Formation

A key transformation in the biosynthesis of this compound is the dehydrogenation of one of the methyl groups of the leucine precursor. cdnsciencepub.com This enzymatic oxidation reaction is responsible for the formation of the isopropenyl group, a defining structural feature of this compound. cdnsciencepub.com This process highlights the remarkable ability of enzymes to perform challenging chemical reactions with high precision.

Investigation of P450 Enzymes and Glucosyltransferases in Pathway Elucidation

The biosynthesis of cyanogenic glycosides, including this compound, is known to involve a concerted action of different enzyme families. researchgate.net Cytochrome P450 monooxygenases (P450s) are crucial for catalyzing various oxidative steps in the pathway. nih.govbiomolther.orgfrontiersin.org These enzymes are known for their versatility in metabolizing a wide range of substrates and play a pivotal role in the chemical diversification of plant secondary metabolites. frontiersin.org Following the oxidative modifications, a glucosyltransferase is responsible for attaching a glucose molecule to the cyanohydrin intermediate, thereby forming the final glycoside. researchgate.net The sequential action of P450 enzymes and a glucosyltransferase represents a common and evolutionarily convergent strategy in the biosynthesis of these compounds in both plants and insects. researchgate.net

Intermediate Compounds and Pathway Dynamics

The biosynthetic route to this compound is characterized by a series of nitrogenous intermediates, with aldoximes and nitriles being central to the pathway. nih.govmassey.ac.nz The entire enzymatic sequence is typically localized to a membrane fraction, which may facilitate the efficient transfer, or "channeling," of these reactive intermediates. nih.gov

Aldoximes are firmly established as crucial intermediates in the biosynthesis of all cyanogenic glycosides. nih.govoup.com They are formed from the precursor amino acid in the initial steps of the pathway. rsanchezperez.comoup.com For this compound, which is derived from L-leucine, the corresponding aldoxime is a key precursor. researchgate.net The general consensus is that N-hydroxyamino acids are transient intermediates between the parent amino acid and the aldoxime. nih.govmassey.ac.nz

The formation of an aldoxime from an amino acid is a conserved step across the plant kingdom, catalyzed by cytochrome P450 enzymes of the CYP79 family. rsanchezperez.comoup.com These aldoximes are not only precursors to cyanogenic glycosides but also serve as branch-point intermediates for other specialized metabolites, such as glucosinolates, highlighting their central role in plant biochemistry. rsanchezperez.comoup.comnih.gov Studies have shown that aldoximes are better precursors for cyanogenic glycosides than their parent amino acids, confirming their position as direct intermediates in the biosynthetic chain. massey.ac.nz

Table 1: Key Intermediates in the this compound Biosynthetic Pathway

Intermediate CompoundPrecursorProductRole
L-Leucine-N-Hydroxy-L-leucineInitial Precursor Amino Acid researchgate.net
N-Hydroxy-L-leucineL-LeucineZ-3-Methylbutanal oximeTransient Intermediate nih.gov
Z-3-Methylbutanal oximeN-Hydroxy-L-leucine3-MethylbutyronitrileKey Aldoxime Intermediate nih.govscispace.com
3-MethylbutyronitrileZ-3-Methylbutanal oxime(S)-2-Hydroxy-3-methyl-3-butenenitrileNitrile Intermediate nih.govnih.gov
(S)-2-Hydroxy-3-methyl-3-butenenitrile3-MethylbutyronitrileThis compoundα-Hydroxynitrile (Cyanohydrin) mdpi.comresearchgate.net

The biosynthesis of cyanogenic glycosides is a highly organized process catalyzed by a sequence of distinct enzymes. nih.govresearchgate.net The pathway leading to this compound from its precursor, L-leucine, follows this conserved enzymatic logic. researchgate.net

The sequence begins with the conversion of L-leucine to its corresponding aldoxime, Z-3-methylbutanal oxime. This reaction is catalyzed by a multifunctional cytochrome P450 monooxygenase from the CYP79 family. nih.govscispace.comnih.gov This enzyme family is responsible for the initial and rate-limiting step in the biosynthesis of all cyanogenic glycosides. nih.gov

The aldoxime is then converted into an α-hydroxynitrile (cyanohydrin) by a second cytochrome P450 enzyme, typically belonging to the CYP71 family. nih.govscispace.com This step proceeds via a nitrile intermediate. nih.gov In the case of leucine-derived cyanogenic glycosides, the CYP71E subfamily is implicated in converting the oxime to a nitrile and subsequently hydroxylating it to form the cyanohydrin. nih.govscispace.com

The final step is the glucosylation of the unstable α-hydroxynitrile. A soluble UDP-glucosyltransferase (UGT) catalyzes the transfer of a glucose molecule from UDP-glucose to the cyanohydrin, forming the stable this compound molecule. nih.govcgiar.orgmdpi.com

Table 2: Enzymatic Steps in this compound Biosynthesis

Enzyme FamilyGeneral FunctionSubstrate (for this compound)Product (for this compound)
Cytochrome P450 (CYP79)Amino Acid N-monooxygenaseL-LeucineZ-3-Methylbutanal oxime nih.govscispace.com
Cytochrome P450 (CYP71)Oxime-metabolizing enzymeZ-3-Methylbutanal oxime(S)-2-Hydroxy-3-methyl-3-butenenitrile nih.govscispace.com
UDP-Glucosyltransferase (UGT)Glucosyltransferase(S)-2-Hydroxy-3-methyl-3-butenenitrileThis compound cgiar.orgmdpi.com

Comparative Biogenetic Analysis of Cyanogenic Glycosides

The study of cyanogenic glycoside biosynthesis across different plant species reveals fascinating patterns of evolution, where similar chemical outcomes are achieved through both related and unrelated enzymatic machinery. rsanchezperez.commdpi.com

The biosynthetic pathway for cyanogenic glycosides is a prime example of convergent evolution. rsanchezperez.com The trait has arisen independently multiple times throughout the plant kingdom in phylogenetically unrelated species. rsanchezperez.commdpi.com This repeated evolution is likely facilitated by the widespread presence of the necessary precursor amino acids and the key enzyme families (CYP79s, CYP71s, and UGTs) involved in general metabolism. rsanchezperez.com

This compound belongs to a group of cyanogenic glycosides derived from the amino acid L-leucine. researchgate.netmdpi.com These compounds often co-occur and are structurally and biosynthetically related. researchgate.net this compound is characterized by a double bond in its aglycone. mdpi.comnih.govresearchgate.net

Other closely related leucine-derived compounds include prothis compound (B1214491) and epiprothis compound, which are isomers that can be converted to this compound. mdpi.comresearchgate.net Dihydrothis compound, which lacks the double bond of this compound, also co-occurs in Acacia species and is derived from L-leucine. researchgate.net

The diversity within leucine-derived cyanogenic glycosides can be explained by variations in the later steps of the biosynthetic pathway. For instance, in barley, a set of five different leucine-derived cyano glucosides is produced from a common nitrile intermediate (3-methylbutyronitrile). nih.govscispace.com A less specific CYP71E enzyme is proposed to mediate hydroxylations at different carbon atoms of the nitrile's side chain, leading to a variety of cyanohydrin precursors and, consequently, different final glucoside structures like epiheterodendrin (B1205936) and epidermin. nih.govscispace.com This model demonstrates how a core biosynthetic pathway can diverge to produce a suite of related defensive compounds.

Table 3: Selected Leucine-Derived Cyanogenic Glycosides and Their Plant Sources

Compound NamePlant Source(s)Structural Relationship to this compound
This compound Acacia sieberiana, Acacia hebeclada mdpi.comresearchgate.netFeatures a C2-C3 double bond in the aglycone. mdpi.com
Prothis compoundAcacia sieberiana, Acacia hebeclada mdpi.comresearchgate.netPrecursor to this compound; lacks the C2-C3 double bond. researchgate.net
Epiprothis compoundAcacia globulifera mdpi.comEpimer of prothis compound. mdpi.com
Dihydrothis compoundAcacia sieberiana var. woodii researchgate.netSaturated analogue of this compound. researchgate.net
CardiosperminCardiospermum hirsutum mdpi.comContains a methylene (B1212753) group in the aglycone. nih.gov
EpiheterodendrinHordeum vulgare (Barley) nih.govscispace.comSaturated aglycone; different hydroxylation pattern. nih.gov

Occurrence and Distribution of Acacipetalin

Genus-Specific Distribution and Phytogeographical Analysis

The distribution of acacipetalin (B12674939) within the genus Acacia presents a noteworthy case of disjunct geographical occurrence, with its identification in species native to both Africa and North America.

This compound was initially discovered and isolated from South African Acacia species. mdpi.com Specifically, it has been identified in Acacia hebeclada and Acacia sieberiana var. woodii. mdpi.comresearchgate.netresearchgate.netresearchgate.net The latter is a notable variety from which the related compound dihydrothis compound was also isolated. researchgate.netservice.gov.uk

Subsequent research revealed the presence of this compound in North American flora. It was isolated from Acacia constricta, a species found in the southwestern United States and Mexico. researchgate.netresearchgate.net Further studies detected this compound in a total of six Acacia species native to Mexico and Texas. dntb.gov.uacapes.gov.br

Table 1: Documented Occurrence of this compound in Acacia Species

Species Geographic Region References
Acacia hebeclada South Africa researchgate.net, researchgate.net, researchgate.net
Acacia sieberiana var. woodii South Africa researchgate.net, researchgate.net, researchgate.net, mdpi.com
Acacia constricta North America (Mexico, U.S.) researchgate.net, researchgate.net
Five other unidentified species North America (Mexico, Texas) dntb.gov.ua, capes.gov.br

The identification of this compound first in African legumes and later in North American species of the same genus illustrates a significant geographic disjunction. researchgate.netresearchgate.net This pattern suggests either an ancient divergence in the chemical profiles of these plant groups or independent evolutionary pathways leading to the synthesis of the same compound. The highest concentrations of Acacia species are found in tropical east and south-east Africa. semanticscholar.org

Infraspecific distribution, or variation within a single species, is evident with the compound's presence in Acacia sieberiana var. woodii. researchgate.netservice.gov.uk This highlights that the production of specific secondary metabolites can be characteristic of particular varieties or subspecies, not necessarily the entire species.

This compound frequently co-occurs with a related cyanogenic glycoside named prothis compound (B1214491). researchgate.netresearchgate.net Research has established that prothis compound is a natural precursor to this compound. researchgate.netresearchgate.net Prothis compound is the β-D-glucopyranoside of 2-hydroxy-3-methylbut-3-enenitrile, and it can be converted into this compound, which is an isomer with a double bond in a different position. researchgate.net

The co-occurrence of these two compounds has been documented in species such as Acacia erioloba. the-eis.com Furthermore, prothis compound has been identified as the principal cyanogenic glycoside in several Mexican Acacia species, including Acacia cochliacantha. redalyc.org A new cyanogenic glycoside, proacaciberin, was also isolated from Acacia sieberiana var. woodii. capes.gov.br

Identification in Non-Acacia Plant Taxa

While named for the Acacia genus, the occurrence of this compound is not exclusive to it.

Bioactive compound screening has identified this compound in various cultivars of Chrysanthemum morifolium (Asteraceae). mdpi.comscielo.org.mx Specifically, a chemical investigation of Chrysanthemum morifolium cv. Chuju, a traditional medicinal and food plant in China, led to the isolation and characterization of this compound alongside numerous flavonoids. scielo.org.mx Its presence is also noted in broader studies of various C. morifolium cultivars, confirming its distribution beyond the Fabaceae family. mdpi.com

Table 2: Documented Occurrence of this compound in Non-Acacia Taxa

Species Cultivar(s) Family References
Chrysanthemum morifolium cv. Chuju, others Asteraceae mdpi.com, scielo.org.mx

The discovery of this compound in both the Fabaceae (Acacia) and Asteraceae (Chrysanthemum) families aligns with the broad distribution of cyanogenic glycosides throughout the plant kingdom. nih.govamu.edu.az These secondary metabolites are found in at least 2,500 plant species spanning numerous families, including Fabaceae, Rosaceae, Linaceae, Compositae (Asteraceae), and Euphorbiaceae. nih.govamu.edu.azumm.ac.id The widespread yet sporadic occurrence of these compounds across diverse and unrelated plant lineages is a subject of ongoing study in plant evolution and chemotaxonomy. scielo.brresearchgate.net

Evolutionary and Biogeographical Perspectives on this compound Presence

The existence of this compound in certain Acacia species is a result of complex evolutionary and biogeographical histories spanning millions of years. The distribution of these cyanogenic species is not random but reflects a deep history shaped by continental drift, mountain formation, and climatic shifts.

Paleobotanical Evidence and Historical Distribution Shifts

The fossil record for the genus Acacia is generally sparse, particularly in Africa, which has hampered a complete understanding of its historical distribution. semanticscholar.org This scarcity is largely due to the geological history of the continent, which experienced significant uplift after the breakup of the supercontinent Gondwanaland, leaving limited lowland basins where fossils could be preserved. semanticscholar.org

Despite these limitations, available paleobotanical evidence indicates that the genus Acacia was once more widely distributed than it is today. semanticscholar.org Fossil evidence has confirmed the presence of Acacia in regions where it is no longer found indigenously. For instance, fossilized polyads (pollen grains grouped in multiples) of Acacia have been discovered in Neogene deposits in Ukraine. semanticscholar.org Similarly, the genus is known to have been present in New Zealand, where it now only exists in the fossil record. semanticscholar.orgfao.org

These findings suggest significant historical shifts in the geographical range of Acacia. The contraction of its range from Europe and New Zealand points to past climatic or geological changes that rendered these areas inhospitable for the genus, while it flourished and diversified in other parts of the world, notably Australia and Africa. semanticscholar.orgbritannica.com The precise historical distribution of this compound-producing lineages is difficult to trace directly from the fossil record; however, the historical presence of the genus in these now-unoccupied regions implies that the biogeography of its associated chemical defenses was also subject to these large-scale shifts.

Table 1: Summary of Paleobotanical Evidence for Acacia

Location of Finding Type of Evidence Geological Period Implication Source(s)
Ukraine Fossilized Pollen Polyads Neogene Former presence of Acacia in Europe. semanticscholar.org
New Zealand Unspecified Fossil Record --- Former indigenous presence of Acacia. semanticscholar.orgfao.org

Influence of Geological Events on the Evolution and Dispersal of Acacia Species

The large-scale distribution and evolution of the Acacia genus are profoundly linked to major geological events. The fragmentation of Gondwanaland, which began in the mid-Cretaceous period, was a pivotal event that influenced the evolution of all angiosperms, including the ancestors of Acacia. semanticscholar.org It is hypothesized that the Mimosoideae subfamily, to which Acacia belongs, migrated between Africa and South America during or before the Paleocene, after which the widening Atlantic Ocean created a significant barrier to dispersal. semanticscholar.org

The northward drift of the Indian subcontinent after it separated from Gondwanaland also played a crucial role. The "out-of-India" hypothesis suggests that the Indian plate acted as a "raft," carrying Gondwanan flora, which could have included ancestral Acacia lineages, to Asia. nih.gov The subsequent collision of the Indian plate with the Eurasian plate between 55 and 40 million years ago led to the monumental uplift of the Himalayas. nih.gov This event created a massive new landmass with countless unoccupied niches and simultaneously formed a significant geographical barrier. This fragmentation of landscapes is believed to have driven allopatric speciation and the evolutionary diversification of many plant groups, including those that colonized the new Himalayan landforms. nih.gov

On a more recent timescale, geological and associated climatic events have continued to shape the distribution of Acacia species. In Australia and Southeast Asia, periods of aridity and subsequent rises in sea level are considered major factors that led to the currently disjunct distribution of species like Acacia auriculiformis. frim.gov.my These species may have expanded their ranges from gallery rainforests during favorable conditions, only to be isolated into smaller populations as the climate became drier or sea levels rose, creating geographical barriers. frim.gov.my These periods of isolation and expansion have likely influenced the evolution of chemical defenses like this compound, as populations adapted to different local pressures.

Table 2: Influence of Major Geological Events on Acacia Evolution and Dispersal

Geological Event Approximate Timing Impact on Acacia Distribution and Evolution Source(s)
Fragmentation of Gondwanaland Mid-Cretaceous onwards Separated ancestral populations, leading to divergent evolutionary paths on different continents (Africa, South America, Australia). semanticscholar.org
"Out-of-India" Dispersal ~65-50 Mya The Indian plate may have transported Gondwanan flora, including Acacia ancestors, to Asia. nih.gov
Himalayan Uplift ~55-40 Mya Created new habitats and niches, promoting diversification and speciation. Acted as a new barrier to gene flow. nih.gov

Advanced Structural Elucidation and Analytical Methodologies for Acacipetalin

Modern Spectroscopic and Spectrometric Approaches to Structure Determination

The structural elucidation of complex natural products such as Acacipetalin (B12674939) relies on a combination of modern analytical techniques. Spectroscopic and spectrometric methods provide detailed information about the connectivity of atoms, molecular weight, and elemental composition, which are essential for an unambiguous assignment of the chemical structure.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. emerypharma.comnih.govchemrxiv.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to provide a comprehensive picture of the molecular framework.

For this compound, ¹H NMR spectra are used to identify the number and environment of hydrogen atoms. Key signals include those from the methyl groups of the aglycone, olefinic protons, and the protons of the β-D-glucopyranosyl moiety. The chemical shifts, integration, and coupling constants (J-values) provide information about the connectivity of adjacent protons.

¹³C NMR spectroscopy complements the proton data by revealing the number of non-equivalent carbon atoms and their chemical environment (e.g., alkyl, olefinic, nitrile, carbonyl). scielo.brudel.eduoregonstate.edu The structure of this compound was revised from its initial proposal to 2-(β-D-glucopyranosyloxy)-3-methylbut-2-enenitrile, primarily on the basis of NMR spectral data. researchgate.net

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are critical for establishing the complete structure.

COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to map out the spin systems within the glucose unit and the aglycone. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly crucial for identifying the connection point between the aglycone and the glucose unit (the glycosidic bond) and for assigning quaternary carbons that have no attached protons.

Table 1. Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound's Core Moieties.(Note: Specific values can vary based on solvent and instrumentation. This table represents typical ranges and key correlations.)
Position/Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key 2D Correlations (HMBC)
Aglycone: C2-~110-120Correlates with protons on C4, C5, and Glucose H1'
Aglycone: C3-~140-150Correlates with protons on C4 and C5
Aglycone: C4 (CH₃)~1.8-2.0~20-25Correlates with C2, C3, C5
Aglycone: C5 (CH₃)~1.8-2.0~20-25Correlates with C2, C3, C4
Aglycone: CN (Nitrile)-~115-125Correlates with protons on C4 and C5
Glucose: H1' (Anomeric)~4.5-5.0 (d)~100-105Correlates with Aglycone C2

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule with high accuracy. Early micro-analysis of this compound suggested an empirical formula of C₁₁H₁₇O₆N, corresponding to a molecular weight of approximately 259 g/mol . journals.co.za

HRMS provides a highly accurate mass measurement of the parent ion, typically to within a few parts per million (ppm). This precision allows for the calculation of a single, unambiguous molecular formula, distinguishing it from other potential formulas that might have the same nominal mass. uiuc.eduyoutube.comlumenlearning.comyoutube.com For this compound, an HRMS experiment would measure the exact mass of its molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) and this experimental value would be compared against the calculated theoretical mass for the formula C₁₁H₁₇NO₆ to confirm its elemental composition.

Table 2. Molecular Formula Determination of this compound by HRMS.
ParameterValue
Molecular FormulaC₁₁H₁₇NO₆
Calculated Exact Mass (Monoisotopic)259.1056 g/mol
Typical Adducts Observed in HRMS[M+H]⁺, [M+Na]⁺, [M+K]⁺
Required Mass Accuracy for Confirmation< 5 ppm

Advanced Fragmentation Techniques in Mass Spectrometry (e.g., EAD, UVPD) for Structural Insights

While standard tandem mass spectrometry (MS/MS) using Collision-Induced Dissociation (CID) is useful, advanced fragmentation methods like Electron Activated Dissociation (EAD) and Ultraviolet Photodissociation (UVPD) can provide deeper structural insights, especially for complex molecules like glycosides.

Electron Activated Dissociation (EAD) involves the capture of electrons by molecular ions, leading to fragmentation. sciex.comsciex.com Unlike CID, which typically cleaves the weakest bonds (like the labile glycosidic bond), EAD can induce fragmentation along the peptide or carbon backbone while preserving delicate modifications. sciex.comantisel.grnih.gov For this compound, EAD could potentially fragment the aglycone structure without immediate loss of the glucose moiety, providing valuable information on the aglycone's internal connectivity. EAD produces unique c- and z-type fragment ions, which are complementary to the b- and y-ions generated by CID. sciex.comnih.gov

Ultraviolet Photodissociation (UVPD) uses high-energy photons to excite ions, opening up unique fragmentation pathways that are not accessible through collisional activation. nih.govnih.gov This technique can generate a wider variety of fragment ions distributed across the molecule, enhancing sequence coverage. nationalmaglab.org For this compound, UVPD could provide detailed fragmentation of both the sugar and aglycone parts of the molecule, helping to confirm their respective structures and the linkage point.

Utility of X-ray Crystallography for Crystalline Forms

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and stereochemistry. To perform this analysis, the compound must first be grown into a high-quality single crystal.

While the crystal structure of this compound itself has not been reported, its tetra-acetyl derivative has been successfully crystallized, yielding long, flattened prisms with a melting point of 104°C. journals.co.za If a suitable crystal of this compound could be obtained, X-ray diffraction analysis would provide an unambiguous determination of its complete structure and absolute stereochemistry, confirming the configuration of the chiral centers in the glucose unit and the geometry of the double bond in the aglycone.

Chemical Degradation Studies and Identification of Aglycone Structural Features

Controlled chemical degradation has historically been a powerful tool for deducing the structure of natural products. By breaking the molecule down into smaller, more easily identifiable fragments, the structure of the parent compound can be inferred.

Controlled Hydrolytic Cleavage Mechanisms (Enzymatic, Acidic, Alkaline)

The hydrolysis of the glycosidic bond and the nitrile group in this compound under different conditions provides critical clues to its structure.

Enzymatic Hydrolysis: this compound is readily hydrolyzed by emulsin, an enzyme preparation containing β-glucosidase. journals.co.za This reaction releases glucose and hydrogen cyanide. journals.co.za The specificity of β-glucosidase confirms that the glucose unit is attached via a β-glycosidic linkage. The aglycone formed is unstable.

Acidic Hydrolysis: Treatment with dilute acid also cleaves the glycosidic bond, yielding glucose and hydrogen cyanide. However, under acidic conditions, the unstable aglycone undergoes further reaction to produce isobutyric acid (2-methylpropanoic acid) as a stable end product. researchgate.net This suggests the aglycone possesses a four-carbon backbone consistent with an isobutyl structural feature.

Alkaline Hydrolysis: The behavior of this compound under alkaline conditions is particularly informative. wisdomlib.orgresearchgate.netsavemyexams.com Gentle treatment with a base like baryta (barium hydroxide) hydrolyzes the nitrile group (-C≡N) to a carboxyl group (-COOH) without cleaving the relatively stable glycosidic linkage. journals.co.za This creates a glycosidic acid. Subsequent hydrolysis of this intermediate with acid then removes the glucose moiety to yield an α-ketonic acid. This two-step degradation was a key piece of evidence in establishing the relationship between the nitrile group and the glycosidic linkage at the same carbon atom. journals.co.za

Identification of Degradation Products and Their Significance for Structural Deduction

The elucidation of the this compound structure has been significantly informed by the analysis of its degradation products. Controlled hydrolysis, both acidic and enzymatic, yields key fragments that provide critical insights into the nature of the aglycone moiety. The primary degradation products identified include isobutyrylformic acid, acetone (B3395972), and isobutyric acid.

The formation of these specific compounds is instrumental in deducing the underlying carbon skeleton of the aglycone. Isobutyrylformic acid points to the presence of an α-keto acid precursor, while the generation of acetone and isobutyric acid helps to piece together the branched-chain nature of the aglycone. The identification of these degradation products through techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy has been a cornerstone in confirming the isobutyryl-derived structure of the non-sugar portion of this compound.

Confirmation of Aglycone Structure through Synthetic Comparison of Degradation Products

To unequivocally confirm the structure of the aglycone as deduced from the degradation products, synthetic routes to these key fragments have been developed. The synthesis of isobutyrylformic acid, acetone, and isobutyric acid via established organic chemistry protocols allows for direct comparison with the compounds obtained from this compound degradation.

The identity of the natural and synthetic samples is confirmed by co-injection in chromatographic systems (e.g., HPLC and GC) and by overlaying their respective spectroscopic data (e.g., NMR and infrared spectra). A perfect match between the properties of the degradation products and the synthetically prepared standards provides definitive proof of the aglycone's structure, leaving no ambiguity. This comparative approach is a rigorous and essential step in the structural elucidation of novel natural products.

Characterization of this compound Derivatives and Related Compounds

The synthesis and analysis of derivatives of this compound, as well as the investigation of related naturally occurring compounds, have provided further layers of structural confirmation and stereochemical detail.

Synthesis and Structural Analysis of Tetra-acetylthis compound

To enhance its stability and facilitate its characterization by NMR spectroscopy, this compound is often converted to its peracetylated derivative, tetra-acetylthis compound. This is typically achieved by treating this compound with acetic anhydride in the presence of a base such as pyridine.

The resulting tetra-acetyl derivative exhibits improved solubility in organic solvents, which is advantageous for detailed NMR studies. The analysis of the 1H and 13C NMR spectra of tetra-acetylthis compound allows for the unambiguous assignment of all proton and carbon signals, including those of the glucose moiety. Furthermore, two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, provide crucial information about the connectivity between the sugar and the aglycone, confirming the position of the glycosidic linkage.

Investigation of Catalytic Hydrogenation Products for Structural Correlations

Catalytic hydrogenation is a powerful tool for probing the structure of unsaturated compounds. In the case of this compound, this reaction can be employed to reduce the nitrile group and any carbon-carbon double bonds within the aglycone. The specific conditions for the catalytic hydrogenation, including the choice of catalyst (e.g., palladium on carbon, platinum oxide) and solvent, are critical in determining the reaction's outcome.

The resulting hydrogenated products, which are typically more stable and amenable to analysis, can be isolated and their structures determined. By comparing the structure of the hydrogenated product with that of the parent molecule, valuable information regarding the original positions of unsaturation and the stereochemistry of the molecule can be inferred. This correlative approach provides an additional line of evidence to support the proposed structure of this compound.

Methodologies for Distinguishing this compound from its Epimer, Prothis compound (B1214491)

The existence of epimers, which differ only in the configuration at a single stereocenter, presents a significant analytical challenge. This compound and its epimer, Prothis compound, are two such closely related compounds. Distinguishing between these two stereoisomers requires high-resolution analytical techniques.

High-performance liquid chromatography (HPLC), particularly with chiral stationary phases, has proven effective in separating this compound and Prothis compound. The differential interaction of the epimers with the chiral environment of the column results in distinct retention times, allowing for their baseline separation and quantification.

Furthermore, advanced NMR spectroscopic techniques can be employed to differentiate between the two epimers. Subtle differences in the chemical shifts and coupling constants of specific protons and carbons in the vicinity of the stereogenic center can be observed in high-field NMR spectra. For instance, the 13C NMR spectrum of Prothis compound shows distinct chemical shifts that can be used to distinguish it from this compound. Two-dimensional NMR experiments, such as NOESY, can also provide information about the relative spatial orientation of atoms, which can differ between epimers.

Table 1: 13C NMR Chemical Shifts for Prothis compound (Note: This table is based on available spectral data and may be subject to variations based on experimental conditions.)

AtomChemical Shift (ppm)
C-1103.5
C-274.8
C-377.9
C-471.3
C-578.1
C-662.5
Aglycone C1119.8
Aglycone C270.2
Aglycone C334.5
Aglycone C4/C519.5/19.2

Methodological Advancements and Challenges in Complex Metabolite Elucidation

The structural elucidation of complex metabolites like this compound is a constantly evolving field, driven by advancements in analytical instrumentation and methodologies. The journey from initial isolation to final structure confirmation is often fraught with challenges that necessitate a multi-pronged analytical approach.

One of the primary challenges lies in the inherent complexity and often low abundance of natural products. The isolation and purification of sufficient quantities of a pure compound for comprehensive spectroscopic analysis can be a significant hurdle. Modern chromatographic techniques, including preparative HPLC and counter-current chromatography, have greatly improved the efficiency of this process.

The determination of stereochemistry remains a formidable task. While X-ray crystallography provides the "gold standard" for absolute configuration determination, obtaining suitable crystals of complex glycosides can be difficult. In the absence of crystals, a combination of advanced NMR techniques (e.g., NOESY, ROESY), chiroptical methods (e.g., circular dichroism), and computational modeling is often required to confidently assign the stereochemistry.

The increasing sophistication of mass spectrometry, particularly with the advent of techniques like tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), has revolutionized the field. These methods provide accurate mass measurements, which aid in molecular formula determination, and fragmentation patterns that offer valuable structural clues.

Despite these advancements, the unambiguous elucidation of complex metabolite structures requires a synergistic approach, integrating data from multiple analytical platforms. The convergence of evidence from degradation studies, derivative synthesis, and a suite of spectroscopic and chromatographic techniques is essential to overcome the inherent challenges and arrive at a definitive structural assignment for intricate molecules like this compound.

Ecological and Evolutionary Significance of Acacipetalin

Role as a Constituent of Plant Defense Mechanisms

The primary role of acacipetalin (B12674939) is as a chemical defense against herbivores. nih.gov This defense is mediated through a process known as cyanogenesis, the release of toxic hydrogen cyanide (HCN) upon tissue damage. nih.govmonash.edu

Mechanism of Cyanogenesis and Hydrogen Cyanide Release in Plant Tissues

Cyanogenesis is a two-step enzymatic process initiated when plant tissues are damaged, for instance, by a chewing herbivore. monash.eduscielo.brmdpi.com In intact plant cells, this compound is stored separately from the enzymes that can break it down, preventing autotoxicity. monash.eduscielo.br This spatial separation can occur at the tissue or subcellular level. monash.edu

When an herbivore damages the plant tissue, the stored this compound comes into contact with specific β-glucosidases. nih.govmdpi.com These enzymes hydrolyze the β-glycosidic bond of this compound, cleaving off the sugar moiety (glucose) and forming an unstable cyanohydrin. nih.govscielo.brjournals.co.za This cyanohydrin then rapidly decomposes, either spontaneously or facilitated by a hydroxynitrile lyase enzyme, to release hydrogen cyanide (HCN) and a ketone or aldehyde. scielo.brjournals.co.za In the case of this compound, enzymatic hydrolysis yields glucose, hydrogen cyanide, and acetone (B3395972), along with other acidic substances. journals.co.zaup.ac.za

The released hydrogen cyanide is a potent toxin that inhibits cellular respiration by targeting enzymes in the mitochondrial respiratory pathway, making it a powerful deterrent to a wide range of organisms. scielo.brmdpi.com

Ecological Effects on Herbivore Behavior, Growth, and Survival

The release of toxic hydrogen cyanide from this compound has significant negative effects on herbivores, influencing their feeding behavior, growth, and ultimately, their survival. nih.govtandfonline.com Many herbivores avoid feeding on cyanogenic plants due to the toxicity of HCN. monash.edunih.gov Studies have demonstrated a negative correlation between the concentration of cyanogenic glycosides in leaves and the feeding intensity of herbivores. monash.edu

However, the effectiveness of cyanogenesis as a defense mechanism is not universal and can be influenced by the herbivore's physiology and evolutionary history with the plant. monash.edunih.gov Some specialist herbivores have evolved mechanisms to tolerate or detoxify cyanogenic compounds. monash.edu For instance, some insects can sequester the cyanogenic glycosides and use them for their own defense against predators. monash.edu Others possess enzymes that can detoxify the released cyanide. mdpi.com

Despite these exceptions, for many generalist herbivores, the presence of this compound and the resulting cyanogenesis acts as a strong deterrent, reducing plant consumption and negatively impacting herbivore fitness. tandfonline.com Feeding trials have shown that cyanogenesis can have quantitative effects on herbivore behavior in natural settings. tandfonline.com

Comparative Analysis of Constitutive vs. Inducible Defense Strategies Mediated by this compound

Plant defenses can be broadly categorized as constitutive or inducible. wikipedia.orgwikipedia.org Constitutive defenses are always present in the plant, providing constant protection, while inducible defenses are produced or mobilized only in response to herbivore attack. wikipedia.orgchegg.com

The production of this compound can be viewed within this framework. In many Acacia species, the presence of cyanogenic glycosides is a constitutive defense, meaning the compounds are always present in the plant tissues, ready to be activated upon damage. nih.gov This strategy is advantageous as it provides immediate protection against herbivores. mdpi.com

However, the production and maintenance of chemical defenses can be metabolically costly for the plant. upenn.edu Therefore, some plants utilize inducible defense strategies, where the synthesis of defensive compounds is upregulated upon herbivore attack. wikipedia.orgwikipedia.org While there is extensive research on both constitutive and inducible defenses in plants, the specific dynamics of this compound production as either a purely constitutive or a partially inducible defense require further investigation. The levels of cyanogenic glycosides in plants can vary depending on factors like plant age, environmental conditions, and herbivory pressure, suggesting a degree of plasticity in their production. monash.eduscielo.br This variability can make the plant a more unpredictable target for herbivores, potentially reducing the likelihood of adaptation by insect populations. wikipedia.org

Inter-species Interactions and Symbiotic Relationships

The presence of this compound not only influences direct interactions between plants and herbivores but also plays a role in more complex, multi-species relationships.

Mutualistic Interactions with Protective Organisms (e.g., Ants in Acacia)

A fascinating example of the interplay between chemical and biotic defenses is seen in the mutualistic relationship between some Acacia species and ants. service.gov.uk In these relationships, the acacia plant provides shelter in the form of swollen thorns (domatia) and food in the form of extrafloral nectaries and specialized food bodies. upenn.eduwikipedia.orgmpg.de In return, the resident ants act as a "living" defense, protecting the plant from herbivores. mpg.deresearchgate.net

Interestingly, it has been observed that some Acacia species that engage in these mutualisms with ants have lower levels of chemical defenses, including cyanogenic glycosides, compared to non-ant-acacias. tropicalstudies.orgrandysplanet.com The hypothesis is that the physical protection provided by the ants reduces the plant's reliance on costly chemical defenses. tropicalstudies.orgrandysplanet.com However, this is not a universal rule, and some ant-acacias have been found to be cyanogenic. tropicalstudies.orgresearchgate.net This suggests a complex trade-off and a spectrum of defensive strategies, where the investment in chemical versus biotic defense can vary. For example, a study on ant-acacias in Mexico and Central America found that while most species lacked cyanogenic glycosides, a few species appeared to have a dual defense system of both myrmecophily (ant association) and cyanogenesis. researchgate.net

Influence on Multi-trophic Interactions within Ecosystems

The presence of this compound can have cascading effects throughout an ecosystem, influencing interactions across multiple trophic levels. The primary effect is on herbivores, as discussed, which in turn affects the predators and parasitoids of those herbivores.

By deterring generalist herbivores, cyanogenic plants can create a refuge for specialist herbivores that have adapted to these chemical defenses. monash.edu These specialist herbivores may then become a primary food source for their own predators. Furthermore, some specialist herbivores can sequester the cyanogenic glycosides from the plant and use them for their own defense against predators, adding another layer to the complex web of interactions. monash.edu The breakdown products of some cyanogenic glycosides, such as benzaldehyde, can also act as volatile signals that attract predators and parasitoids of the herbivores, a form of indirect defense for the plant. researchgate.netresearchgate.net

Chemotaxonomic and Phylogenetic Implications

The study of chemical compounds within organisms, known as chemotaxonomy, offers profound insights into evolutionary pathways and classification. This compound, a cyanogenic glycoside, serves as a critical chemical signpost in this field, particularly within the complex systematics of the genus Acacia.

This compound as a Chemotaxonomic Marker in Acacia Systematics

The distribution of this compound is a key chemical trait that has contributed significantly to the major taxonomic revision of the genus Acacia. legumedata.org Historically, Acacia sensu lato (in the broad sense) was a massive genus, but phytochemical research revealed that different biochemical pathways for cyanogenesis are characteristic of distinct taxonomic groups. legumedata.org The presence of specific cyanogenic glycosides, or their absence, helps to delineate these groups.

Research by phytochemists and taxonomists like David Seigler and Eric E. Conn established that the ability to produce certain cyanogenic glycosides aligns with phylogenetic lineages. legumedata.org Their work demonstrated that many Australian species of Acacia are characterized by the presence of this compound. naturalis.nliflora.cn This chemical evidence supported the restructuring of the genus, which led to the segregation of many American species into new genera such as Vachellia and Senegalia. legumedata.orgcabidigitallibrary.org Generally, species now in Vachellia and Senegalia either lack cyanogenic compounds or produce different ones, distinguishing them from the this compound-producing species that largely remain in the redefined (and primarily Australian) genus Acacia. legumedata.orgbioone.org

The presence of cyanogenic compounds has been identified in over 70 species formerly grouped under Acacia. nih.govresearchgate.net Within this, different compounds are associated with different subgenera. For instance, while prunasin (B192207) and sambunigrin (B1681423) are found in some groups, this compound and the related aliphatic compound heterodendrin (B1207530) are characteristic of many Australian species. naturalis.nlnih.gov This clear correlation between chemical profile and genetic lineage makes this compound a robust chemotaxonomic marker, reinforcing classifications based on molecular data. legumedata.org

Table 1: Distribution of Selected Cyanogenic Glycosides in Acacia and Related Genera

Genus (Former Subgenus)Predominant Cyanogenic Glycoside(s)Geographic DistributionChemotaxonomic Significance
Acacia (subg. Phyllodineae)This compound, Heterodendrin, Prunasin naturalis.nlnih.govmonash.eduPrimarily Australia fao.orgThe presence of this compound is a key marker for this large, redefined genus.
Vachellia (subg. Acacia)Often lack cyanogenic compounds or may contain prunasin/sambunigrin bioone.orgnih.govPantropical (Americas, Africa, Asia) bioone.orgfao.orgThe general absence of this compound helps distinguish this genus from Acacia.
Senegalia (subg. Aculeiferum)Generally lack cyanogenic compounds nih.govresearchgate.netPantropical fao.orgThe absence of cyanogenesis is a common trait, separating it from cyanogenic lineages.
Mariosousa Cyanogenesis status variable, not typically this compound-producing legumedata.orgAmericasA segregate genus from Acacia s.l., defined by molecular and morphological data, supported by chemical profiles.

Evolutionary Adaptations and Diversification of Cyanogenic Traits in Plants

The ability of plants to produce cyanogenic glycosides like this compound is a powerful defensive adaptation that has evolved multiple times across the plant kingdom. ull.esnih.gov This phenomenon, where a trait appears independently in different lineages, is known as convergent or sporadic evolution. nih.govresearchgate.net Cyanogenesis is now considered a feature that has arisen repeatedly through the recruitment of enzymes from similar gene families to form new biosynthetic pathways. mdpi.com This is evident in ferns, the oldest evolutionary group known to synthesize cyanogenic glycosides, as well as in numerous angiosperm families. biorxiv.org

The evolution of these chemical defenses is driven by the co-evolutionary arms race between plants and herbivores. plos.orgnih.govscience.govpdx.edu Plants develop toxic compounds to deter feeding, while herbivores evolve counter-adaptations to tolerate or detoxify these substances. plos.orgoup.com The structural diversity of the more than 100 known cyanogenic glycosides, which are derived from different amino acid precursors, reflects this ongoing evolutionary pressure. ull.esnih.gov This diversification allows plants to present a varied chemical arsenal (B13267) against a wide range of herbivores.

The biosynthetic pathways for cyanogenic glycosides are believed to be ancient and have evolved from primary metabolic routes, such as those for amino acids. researchgate.netnih.gov The pathway generally involves two key enzymes from the cytochrome P450 superfamily (CYPs) and a glucosyltransferase. nih.govoup.com The evolution of these pathways likely involved gene duplication, allowing existing genes to be repurposed for new defensive functions. researchgate.net Interestingly, the glucosinolate pathway found in plants like cabbage is thought to have evolved from the more ancient cyanogenic glycoside pathway, with the two pathways branching after the formation of an oxime intermediate. nih.gov The evolution of these pathways is not limited to plants; some insects, such as the burnet moth, have independently evolved the ability to synthesize the same cyanogenic glycosides using different enzymes, highlighting a remarkable case of convergent evolution. oup.comnih.gov

Chemical Ecology of Cyanogenic Glycosides in Plant-Environment Interactions

The primary ecological role of this compound is to defend the plant against herbivores. mdpi.com This defense mechanism is a two-component system, often referred to as a "cyanide bomb". biorxiv.org The cyanogenic glycoside (e.g., this compound) is stored separately from its activating enzyme, a β-glucosidase. nih.govmonash.edu When an herbivore damages the plant tissue by chewing, the two components mix, triggering a rapid chemical reaction. biorxiv.orgmonash.edu The enzyme cleaves the sugar molecule from the glycoside, releasing an unstable cyanohydrin that quickly decomposes to produce toxic hydrogen cyanide (HCN). monash.edunih.gov

This system is highly effective against generalist herbivores, which lack specific adaptations to this type of chemical warfare. mdpi.commonash.edu The bitter taste of cyanogenic glycosides can act as a primary feeding deterrent, and the subsequent release of HCN, a potent respiratory inhibitor, provides a powerful toxic effect. monash.eduentomoljournal.com However, specialist herbivores have often co-evolved mechanisms to overcome these defenses. monash.edu Some insects can sequester the cyanogenic glycosides and use them for their own defense against predators, while others possess enzymes, such as rhodanese or β-cyanoalanine synthase, that can detoxify the cyanide. mdpi.commonash.eduentomoljournal.com

Beyond herbivore defense, cyanogenic glycosides may have other ecological functions. There is evidence that these compounds can have allelopathic effects, where they are released into the soil and inhibit the growth of competing plants. mdpi.comk-state.edumdpi.comscispace.com For example, compounds like amygdalin (B1666031) have shown phytotoxic activity against certain weeds. umk.pl Furthermore, because these compounds are nitrogen-rich, they can also play a role in nitrogen storage and transport within the plant. monash.edu

The production of this compound and other cyanogenic glycosides is not static; it can be influenced by various environmental factors, demonstrating the plant's ability to adjust its defensive investment. ufgd.edu.brd-nb.info Factors such as temperature, water availability, soil pH, and nutrient levels can affect the concentration of these secondary metabolites. ufgd.edu.brresearchgate.netrepec.orgcopernicus.org This plasticity allows the plant to balance the metabolic cost of producing chemical defenses with the demands of growth and reproduction in changing environments. nih.govd-nb.info

Advanced Methodologies for Acacipetalin Research

Optimized Chromatographic Purification and Isolation Techniques

The effective isolation of acacipetalin (B12674939) from plant sources, primarily species of the Acacia genus, is a complex process hindered by the presence of co-occurring metabolites with similar physical properties. journals.co.zaup.ac.za Optimization of extraction and purification techniques is therefore paramount to obtaining the compound in a pure form for further study.

Solvent-based extraction is a fundamental method to separate compounds from a mixture based on their differential solubilities in two immiscible liquids, typically a polar solvent like water and a non-polar organic solvent. wikipedia.orglibretexts.org This process, also known as liquid-liquid extraction or partitioning, results in the transfer of a target solute from one liquid phase to another, driven by the system's move towards a lower free energy state. wikipedia.org The solvent enriched with the target compound is termed the "extract," while the solution left behind is the "raffinate." wikipedia.org

Early and improved methods for the isolation of this compound have utilized this principle effectively. A common procedure involves the continuous extraction of powdered, dried plant material (e.g., leaves from Acacia stolonifera) in a Soxhlet apparatus. up.ac.za Ethyl acetate (B1210297) has been identified as a particularly effective solvent for this purpose. journals.co.zaup.ac.za The plant material is extracted for an extended period, often up to two days, with calcium carbonate sometimes added to the extraction flask as a precautionary measure to maintain stability. up.ac.za As the hot ethyl acetate solution cools, a significant quantity of crystalline this compound separates out. journals.co.zaup.ac.za Further concentration of the mother liquors can yield additional crystals. up.ac.za

The selection of solvents is critical and is based on the polarity of the target compound. For terpenoids, which can be found alongside glucosides, solvents such as hexane, chloroform, ethyl acetate, and butanol are often used in liquid-liquid extraction protocols. atlantis-press.com

SolventRole in this compound ExtractionReference
Ethyl Acetate Primary solvent for continuous hot extraction of the dried plant material. This compound crystallizes from it upon cooling. journals.co.zaup.ac.za
Absolute Alcohol Used for recrystallization and separation from impurities like pinit due to differential solubility. journals.co.zaup.ac.za
Water Used to create initial aqueous solutions of plant extracts before partitioning with organic solvents. journals.co.zawikipedia.org
Ether Used for washing and in recrystallization steps (e.g., absolute alcohol-ether method) to yield a pure substance. journals.co.zaup.ac.za
Chloroform Mentioned as a solvent in which this compound is insoluble, useful for separating it from other soluble compounds. journals.co.za
Benzene Mentioned as a solvent in which this compound is insoluble. journals.co.za

Plant tissues contain enzymes that can degrade target compounds like this compound upon cell disruption during the extraction process. crystal-process.com this compound is a cyanogenetic glucoside, which upon enzymatic hydrolysis by endogenous enzymes like emulsin, breaks down to release hydrogen cyanide, glucose, and acetone (B3395972). up.ac.za To prevent this degradation and preserve the integrity of the glucoside, these enzymes must be deactivated.

A primary method for enzyme deactivation is thermal treatment, often referred to as a "hot break." crystal-process.com This process involves rapidly heating the raw plant material to a specific, high temperature. crystal-process.com The heat denatures the enzymes, effectively breaking their molecular structure and halting their catalytic activity. crystal-process.com For instance, in food processing, temperatures of 195°F (90.6°C) or higher are used for an effective hot break. crystal-process.com While specific protocols for Acacia species are not detailed, the principle involves rapid heating to irreversibly denature the degrading enzymes before the extraction begins. Another approach involves the use of high pressure (above 2000 bar) combined with heat, which can cause irreversible denaturation and deactivation of enzymes. google.com The kinetics of enzyme deactivation are often first-order, and the process can be influenced by various factors including temperature, pH, and the presence of chemical inhibitors. nih.gov

In early isolation procedures, fresh leaves were often plunged into boiling water or steam to inactivate these enzymes before proceeding with extraction. This step is critical for maximizing the yield of the intact glucoside.

A significant challenge in the isolation of this compound is its separation from the co-occurring substance pinit (an inositol (B14025) mono-methyl ether). journals.co.zaup.ac.za The difficulty arises from the fact that this compound and pinit share very similar physical properties, including their solubility profiles. journals.co.za Both compounds are highly soluble in water, sparingly soluble in hot ethyl acetate, and insoluble in ether, chloroform, or benzene. journals.co.za This makes simple solvent-based separation ineffective.

Researchers have developed specific methodological strategies to overcome this challenge:

Fractional Crystallization with Absolute Alcohol : A key breakthrough in separating the two compounds relies on their differential solubility in hot absolute alcohol. While this compound is sparingly soluble in this solvent, pinit is practically insoluble. journals.co.za By treating the final ethyl acetate extracts with boiling absolute alcohol, the pinit impurity can be separated as it does not dissolve, allowing the this compound to be crystallized from the alcohol solution. up.ac.za

Precipitation with Lead Acetate : An alternative chemical method involves the precipitation of pinit. It was discovered that pinit can be precipitated from an aqueous solution using basic lead acetate and ammonia. journals.co.za This allows for the removal of a significant portion of the pinit impurity, although some of the this compound glucoside may be lost in the precipitate. journals.co.za

These methods highlight the need for multi-step purification protocols that exploit subtle differences in the physicochemical properties of the target compound and its closely related impurities.

Quantitative Analysis of this compound in Biological Matrices

Quantitative analysis is essential for determining the concentration of this compound in biological matrices such as plant tissues. Modern analytical chemistry relies on highly sensitive and selective techniques to accurately measure analytes, often present at trace levels within complex mixtures. mdpi.com

For compounds like this compound, a high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay would be the contemporary method of choice. nih.govresearchgate.netnih.gov LC-MS/MS offers high sensitivity, specificity, and throughput, making it a powerful tool for the quantitative analysis of drugs, metabolites, and natural products in complex biological samples. nih.govresearchgate.net The process would typically involve:

Sample Preparation : Extraction of this compound from the biological matrix (e.g., plant leaves) using an appropriate solvent. This may be followed by a cleanup step such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances. mdpi.comnih.gov Proper sample preparation is crucial to minimize matrix effects and improve the accuracy and sensitivity of the assay. nih.gov

Chromatographic Separation : The extract is injected into an HPLC system, where this compound is separated from other components on a chromatographic column (e.g., a C18 reversed-phase column). hplc.eu

Detection and Quantification : The separated compound is then introduced into a mass spectrometer. The instrument isolates the molecular ion of this compound and fragments it, and specific fragment ions are monitored for quantification (a technique known as Multiple Reaction Monitoring or MRM), providing excellent selectivity. nih.gov

Historically, indirect quantitative methods were used. One such method involved the enzymatic hydrolysis of a known amount of the glucoside with emulsin. journals.co.za The resulting acetone was then distilled and converted into a derivative, acetone 2,4-dinitrophenylhydrazone, which could be precipitated, weighed, and used to calculate the original amount of this compound. journals.co.za

Computational and Theoretical Chemistry Approaches in this compound Studies

Computational chemistry provides powerful tools for understanding molecular structure and reactivity, complementing experimental data.

Quantum mechanics is the fundamental theory describing the behavior of matter at the atomic and subatomic scale. wikipedia.orgbritannica.com Molecular Orbital (MO) theory, a direct application of quantum mechanics, describes how atomic orbitals combine to form molecular orbitals that are distributed over the entire molecule. libretexts.org This approach is more powerful than simpler models for predicting molecular properties. libretexts.org

In MO theory, atomic orbitals are combined in a process called the linear combination of atomic orbitals (LCAO) to form two types of molecular orbitals:

Bonding Molecular Orbitals : These are lower in energy than the original atomic orbitals and result from the constructive interference of atomic orbital wave functions. Electrons in these orbitals stabilize the molecule by increasing electron density in the region between the nuclei. pressbooks.pubyoutube.com

Antibonding Molecular Orbitals : These are higher in energy and result from destructive interference. Electrons in these orbitals destabilize the molecule. pressbooks.pubyoutube.com

For a molecule like this compound, these theoretical approaches can provide significant insights into its structure and stability:

Elucidation of Electronic Structure : MO theory can be used to model the electronic structure of the key functional groups in this compound, such as the nitrile group (C≡N), the carbon-carbon double bond (C=C), and the glycosidic linkage. It can map the electron density distribution, identifying electron-rich and electron-poor regions, which is crucial for predicting reactivity.

Bond Stability : By calculating the energies of the bonding and antibonding orbitals, chemists can understand the strength and nature of the chemical bonds within the molecule. For example, the theory can describe the σ and π bonds in the double and triple bonds of the aglycone portion of this compound.

Conformational Analysis : Quantum mechanical calculations can determine the most stable three-dimensional conformation of the molecule by calculating the energy of different spatial arrangements of its atoms. This includes the orientation of the glucose moiety relative to the aglycone.

While specific computational studies on this compound are not prominent in the available literature, the application of these well-established theories is a standard approach in modern natural product chemistry to support and interpret experimental findings on molecular structure and reactivity. libretexts.orgtcd.ie

Computational Modeling for Elucidating Reaction Mechanisms

Furthermore, computational modeling can be applied to study the entire reaction pathway of enzymatic hydrolysis. mdpi.com This includes modeling the enzyme-substrate complex, identifying transition states, and calculating the energy barriers for each step of the reaction. nih.gov Such simulations can reveal how factors like the enzyme's active site conformation, surface charge, and hydrophobic interactions influence the efficiency of hydrolysis. mdpi.com By integrating experimental data with computational simulations, a comprehensive understanding of the molecular mechanisms can be achieved, and process conditions can be optimized. mdpi.com

The table below summarizes the key computational methodologies and their specific applications in the study of cyanogenic glucoside reaction mechanisms, which are directly applicable to this compound research.

Computational Methodology Application in this compound Research Key Research Findings from Analogous Systems
Density Functional Theory (DFT) Elucidation of electronic structure and reactivity. Calculation of global and local reactivity indexes. uv.mxIn studies of linamarin (B1675462) and lotaustralin, DFT suggested similar local reactivity indexes between the two glucosides. nih.govuv.mx
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of intramolecular interactions that influence molecular conformation and reactivity towards nucleophilic attack. nih.govuv.mxQTAIM analysis revealed intramolecular interactions in linamarin that suggest it is a more reactive system compared to lotaustralin. nih.govuv.mx
Molecular Docking Prediction of the binding orientation of this compound within the active site of hydrolyzing enzymes (e.g., β-glucosidase).Used to analyze the interaction of various proteins in the biosynthesis of related enzyme systems. academicjournals.org
Molecular Dynamics (MD) Simulations Investigation of the dynamic behavior of the enzyme-acacipetalin complex and large-scale conformational changes during the reaction. nih.govMD simulations are crucial for understanding how structural fluctuations modulate the function of enzymes. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) Detailed study of the enzymatic reaction mechanism, including bond-breaking and bond-forming processes within the enzyme's active site. diva-portal.orgQM/MM methods are used to calculate catalytic free energy profiles and compare the effects of conformational restraints on the catalytic barrier. diva-portal.org

Future Research Directions and Unexplored Avenues in Acacipetalin Studies

Molecular and Genetic Basis of Acacipetalin (B12674939) Biosynthesis Regulation

The regulation of this compound biosynthesis is a complex process governed by a suite of genes and molecular signals. Future research will delve into the intricate mechanisms that control the production of this defense compound in plants.

A primary area of investigation is the identification and characterization of the specific genes responsible for encoding the enzymes in the this compound biosynthetic pathway. While the general steps involving cytochrome P450s and UDP-glucosyltransferases are known for many cyanogenic glucosides, the precise enzymes for this compound remain to be fully elucidated. oup.com Gene silencing and overexpression studies will be instrumental in confirming the function of candidate genes.

Understanding the transcriptional regulation of these genes is another critical frontier. This involves identifying transcription factors that bind to the promoter regions of biosynthetic genes, thereby activating or repressing their expression. youtube.com Environmental cues, such as herbivory or drought stress, are known to influence the production of plant secondary metabolites, and researchers will investigate how these signals are translated into changes in gene expression for this compound. icrisat.orgmdpi.com

The role of post-transcriptional and post-translational modifications in regulating enzyme activity will also be a key focus. This includes studying how factors like phosphorylation or glycosylation might modulate the efficiency and stability of the biosynthetic enzymes. unito.it The investigation into the molecular and genetic basis of this compound regulation will provide a comprehensive picture of how plants control the production of this important defensive compound. nih.gov

Deeper Exploration of Enantiospecificity and Stereochemical Control in Metabolic Pathways

The precise three-dimensional arrangement of atoms, or stereochemistry, is crucial for the biological activity of molecules like this compound. Future research will focus on understanding the enzymatic control of its specific stereoisomer formation.

Cyanogenic glucosides can exist in different stereoisomeric forms, but typically only one form is found in a particular plant species. acs.org The enzymes involved in the biosynthesis of this compound exhibit a high degree of enantiospecificity, meaning they selectively produce one enantiomer over the other. A key area of future study will be to elucidate the structural basis for this specificity. This will involve determining the three-dimensional structures of the biosynthetic enzymes, particularly the cytochrome P450s and glucosyltransferases, and modeling their interactions with the substrates. rsc.org

Site-directed mutagenesis studies, where specific amino acids in the enzyme's active site are altered, will help to identify the key residues responsible for stereochemical control. acs.org This knowledge is not only fundamental to understanding the evolution of these metabolic pathways but also has practical implications for chemical synthesis. By understanding how nature achieves such precise control, chemists can develop more efficient and stereoselective methods for synthesizing this compound and other related compounds. acs.orgresearchgate.net

Integration of Omics Technologies for Holistic Understanding

To gain a comprehensive understanding of this compound's role within the plant, researchers are turning to "omics" technologies. These approaches allow for the large-scale study of genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). researchgate.netnih.govoup.com

Genomics will aid in identifying the complete set of genes involved in this compound biosynthesis and its regulation. nih.govTranscriptomics can reveal how the expression of these genes changes in response to different environmental conditions or developmental stages. researchgate.netProteomics will identify and quantify the proteins that make up the biosynthetic machinery, providing insights into the regulation of enzyme levels. tuwien.atwistar.orgMetabolomics will allow for the precise measurement of this compound and other related metabolites, providing a direct readout of the metabolic state of the plant. nih.govrevespcardiol.org

Omics TechnologyFocus of Study in this compound ResearchPotential Insights
Genomics Identification of all genes in the biosynthetic pathway.Complete genetic blueprint for this compound production.
Transcriptomics Measuring gene expression levels under different conditions.Understanding how environmental cues regulate biosynthesis.
Proteomics Quantifying the proteins involved in the pathway.Insights into the regulation of enzyme concentrations.
Metabolomics Measuring the levels of this compound and related compounds.Direct assessment of the plant's chemical defense status.

Dynamic Ecological and Evolutionary Roles of this compound in Changing Environments

This compound plays a crucial role in the defense of Acacia species against herbivores. scribd.comtropicalstudies.org Future research will explore the dynamic nature of this ecological interaction in the face of changing environmental conditions.

Studies will investigate how factors such as increased carbon dioxide levels, temperature, and altered rainfall patterns affect the production of this compound in Acacia plants. up.ac.za This is critical for predicting how plant-herbivore interactions may shift in a changing climate. For instance, will stress from climate change lead to higher or lower levels of this chemical defense, and how will this impact the herbivores that feed on these plants? nih.gov

The evolutionary arms race between Acacia plants and their insect herbivores is another key area of research. icrisat.org Scientists will investigate how herbivores evolve mechanisms to detoxify or tolerate this compound and, in turn, how plants evolve new or modified chemical defenses. nih.gov This co-evolutionary dynamic can be studied by comparing populations of Acacia and their herbivores from different geographic locations with varying environmental pressures. semanticscholar.org Understanding these dynamic roles is essential for conservation efforts and for predicting the resilience of these plant communities.

Applications of Synthetic Biology and Chemoenzymatic Synthesis for this compound Production and Analog Generation

Advances in synthetic biology and chemoenzymatic synthesis are opening up new possibilities for producing this compound and related compounds for various applications. nih.govnih.govvttresearch.com

Synthetic biology approaches aim to engineer microorganisms, such as yeast or bacteria, to produce this compound. antheia.biosciepublish.com This involves transferring the entire biosynthetic pathway from the plant into a microbial host. pressbooks.pub This could provide a sustainable and scalable source of the compound for research and potentially for commercial purposes, without relying on plant extraction.

Q & A

Q. How can researchers ethically address the potential dual-use implications of this compound’s cyanogenic properties?

  • Methodological Answer :
  • Risk assessment : Follow guidelines from the Journal of Hazardous Materials for handling cyanogenic compounds .
  • Transparency : Disclose safety protocols in publications (e.g., fume hood use, emergency neutralization steps) .

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